methyl 1-ethenyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-ethenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, characterized by a five-membered ring containing two nitrogen atoms, is of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethenyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of an alkyne with hydrazine derivatives under controlled conditions . The reaction is often catalyzed by transition metals or other catalysts to enhance yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydropyrazoles, which have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 1-ethenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-ethenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Methyl 1H-pyrazole-3-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
Uniqueness
Methyl 1-ethenyl-1H-pyrazole-3-carboxylate is unique due to its ethenyl group, which imparts distinct reactivity and properties compared to other pyrazole derivatives. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 1-ethenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h3-5H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXJSYOPUXXPNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556646 |
Source
|
Record name | Methyl 1-ethenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122609-01-2 |
Source
|
Record name | Methyl 1-ethenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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